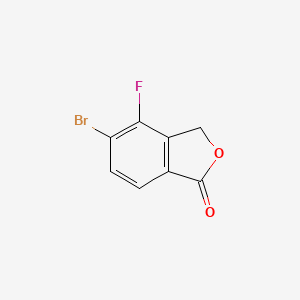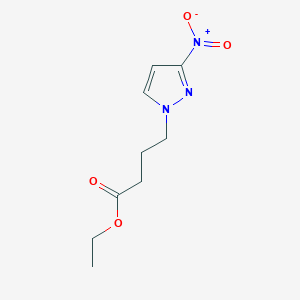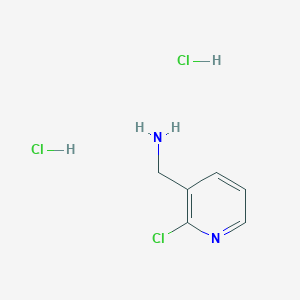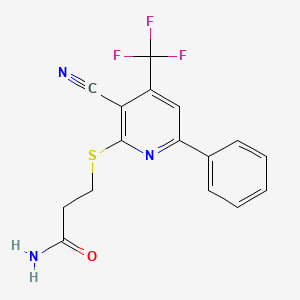
3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide involves multi-step reactions and conditions that are optimized for forming specific molecular structures. For instance, pyridinium ylides, when reacted with phenylisocyanate and phenyl- or methylisothiocyanate, afford mesoionic monosubstituted 3-oxo-propanamides or thioamides (Seifi et al., 2015). Another method involves water-mediated synthesis, utilizing a three-component reaction between malonamide, aldehyde, and malononitrile in the presence of triethylamine at room temperature, characterizing the resulting compounds through various spectroscopic techniques (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this family is elucidated using techniques such as X-ray crystallography, which provides detailed insight into their geometric configuration. The study of these molecular structures reveals the relationships between molecular conformation and the properties exhibited by these compounds. For example, the crystal structure of related pyridine compounds demonstrates a distorted trigonal-bipyramidal geometry, highlighting the coplanarity of pyridine rings and their substituent effects (Wang et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of this compound and its derivatives is influenced by its functional groups, enabling a variety of chemical transformations. These compounds participate in reactions such as Thorpe-Ziegler cyclization and undergo transformations yielding new pyridine derivatives with potential biological activity (Abdel-Monem et al., 2001). Such reactions not only expand the chemical diversity of this compound class but also its applicability in various fields of research.
Aplicaciones Científicas De Investigación
Immunomodulating Activity
A study by Doria et al. (1991) reported the synthesis of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which were evaluated for their immunomodulating activity. One of the compounds, closely related to 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide, was found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, proving effective in preventing adjuvant-induced arthritis development in rats (Doria et al., 1991).
Solar Cell Application
In the field of dye-sensitized solar cells (DSSCs), a study by Bagheri et al. (2015) synthesized pyridine derivatives, including compounds similar to this compound. These compounds were used as effective additives in bromide/tribromide electrolyte for DSSCs, showing an increase in open circuit voltage and short current density, consequently improving the energy conversion efficiency (Bagheri et al., 2015).
Antimicrobial Activities
Research by Rateb et al. (2011, 2013) involved the synthesis of new pyridine nucleosides, including derivatives of 3-cyano-2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxo) pyridines. These compounds exhibited significant antibacterial activities against G+ and G– bacteria, indicating potential applications in antimicrobial therapies (Rateb et al., 2011), (Rateb et al., 2013).
Analgesic Activity
A study by Ryu et al. (2015) explored pyridine derivatives as hTRPV1 antagonists, indicating that these compounds, including those related to this compound, have potential applications in pain management. They found that specific derivatives showed excellent antagonism to capsaicin and multiple hTRPV1 activators, demonstrating strong analgesic activity in animal models (Ryu et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
Research on iridium(III) complexes adopting thienylpyridine derivatives, including compounds similar to this compound, was conducted by Niu et al. (2019). They found that these complexes emit in the yellow-to-deep red region, displaying good electroluminescent performance with low efficiency roll-off in OLEDs, indicating their potential use in display technologies (Niu et al., 2019).
Mecanismo De Acción
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The synthesis and applications of tfmp and its derivatives in the agrochemical and pharmaceutical industries suggest that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their interaction with the environment .
Propiedades
IUPAC Name |
3-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c17-16(18,19)12-8-13(10-4-2-1-3-5-10)22-15(11(12)9-20)24-7-6-14(21)23/h1-5,8H,6-7H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUVZBWJBLBAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

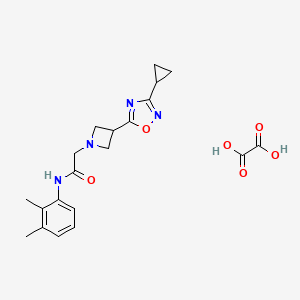
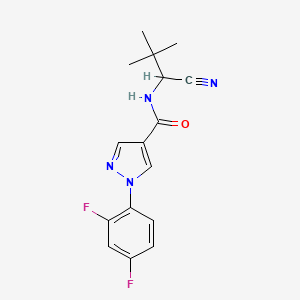
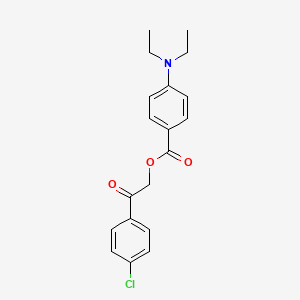
![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)

![1-methyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2480926.png)

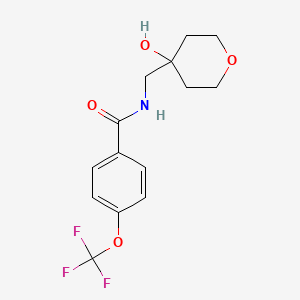
![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)

![(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride](/img/structure/B2480933.png)
